
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFB is a member of the benzamide family and is commonly used as a fluorescent probe for the detection of protein conformational changes. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is based on its ability to bind specifically to the hydrophobic pockets of proteins. This binding results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The binding of this compound to proteins is reversible, allowing for the detection of changes in protein conformation over time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in laboratory experiments is its specificity for hydrophobic pockets of proteins. This allows for the detection of conformational changes in proteins with high sensitivity and specificity. Additionally, this compound is a non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is its relatively low quantum yield, which can make it difficult to detect changes in fluorescence intensity. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the research and development of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide. One direction is the development of more sensitive and specific probes for the detection of protein conformational changes. Another direction is the application of this compound in the study of protein-ligand interactions and drug discovery. Additionally, the use of this compound in the study of protein-protein interactions and protein folding may lead to a better understanding of these processes and their role in disease.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide involves the reaction of 4-bromo-3-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and purified using column chromatography.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound binds specifically to the hydrophobic pockets of proteins, resulting in a change in its fluorescence properties. This makes it an excellent tool for studying protein-protein interactions, protein folding, and protein-ligand interactions.
Propriétés
Formule moléculaire |
C13H8BrClFNO |
|---|---|
Poids moléculaire |
328.56 g/mol |
Nom IUPAC |
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
Clé InChI |
PLYJFDUOKSRODE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



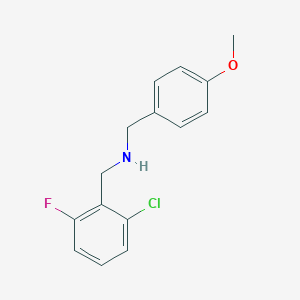
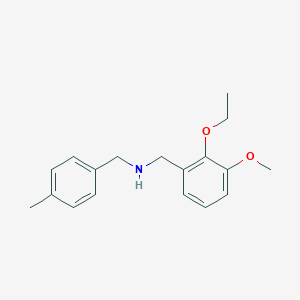
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
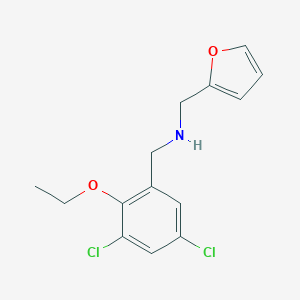
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
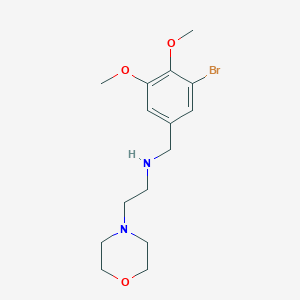
![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)
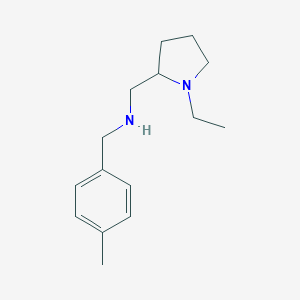
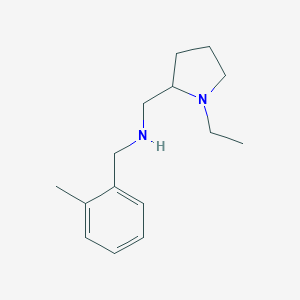
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)